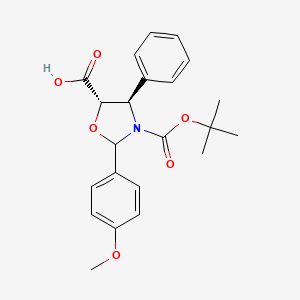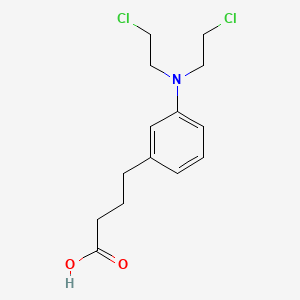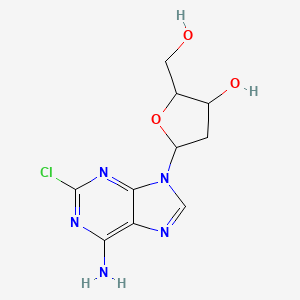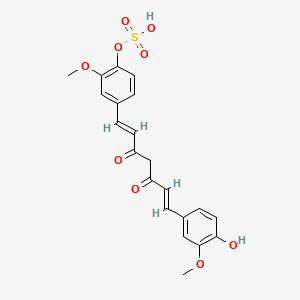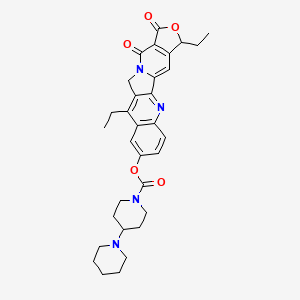
Irinotecan Lactone Impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Irinotecan Lactone Impurity: is a byproduct associated with the synthesis and degradation of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan is a prodrug that is converted into its active metabolite, SN-38, which inhibits the enzyme topoisomerase I, leading to DNA damage and cell death in cancer cells . The lactone form of irinotecan is the active form, while the carboxylate form is inactive .
作用機序
Target of Action
The primary target of Irinotecan, from which the Irinotecan Lactone Impurity is derived, is topoisomerase I . This enzyme plays a crucial role in DNA replication by relaxing torsionally strained (supercoiled) DNA .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterases in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Pharmacokinetics
Irinotecan therapy is characterized by several dose-limiting toxicities and large interindividual pharmacokinetic variability . The clearance of Irinotecan is mainly biliary (66%) and independent of dose, estimated at 12–21 L/h/m2 . Conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min, which results in a 50% reduction in Irinotecan lactone concentration after 2.5 h, compared with end of infusion .
Result of Action
The result of Irinotecan’s action is the arrest of the cell cycle in the S-G2 phase, leading to cancer cell death . The lactone forms of Irinotecan and SN-38 were transported mainly by a passive diffusion, whereas the carboxylate forms were absorbed as a result of an active transport mechanism .
Action Environment
Irinotecan metabolism is prone to environmental and genetic influences . Genetic variants in the DNA of these enzymes and transporters could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
生化学分析
Biochemical Properties
Irinotecan Lactone Impurity plays a crucial role in biochemical reactions. It is involved in the complex metabolism of irinotecan, a topoisomerase I inhibitor . The metabolism of irinotecan involves hydrolyzation by carboxylesterases to its active metabolite SN-38, which is 100- to 1000-fold more active compared with irinotecan itself .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the metabolism of irinotecan. The active metabolite SN-38, produced from irinotecan, has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is closely tied to its role in the metabolism of irinotecan. The conversion of irinotecan to its active metabolite SN-38 involves binding interactions with carboxylesterases, leading to enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are complex and can involve changes in the product’s stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of irinotecan, from which this compound is derived, can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of irinotecan. This includes interactions with enzymes such as carboxylesterases, cytochrome P450 (CYP) 3A4, and uridine diphosphate glucuronosyltransferase (UGT) 1A .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. These include interactions with transporters and binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
Current knowledge suggests that it may be involved in specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of irinotecan involves the reaction of SN-38 with bipiperidyl-carbonyl chloride or phosgene to form irinotecan . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. The lactone impurity can form during these reactions due to incomplete conversion or side reactions.
Industrial Production Methods: Industrial production of irinotecan involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to remove impurities, including the lactone impurity .
化学反応の分析
Types of Reactions: Irinotecan lactone impurity undergoes several types of chemical reactions, including:
Hydrolysis: The lactone ring can hydrolyze to form the carboxylate form, especially under basic conditions.
Oxidation and Reduction: These reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: The lactone ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Hydrolysis: Formation of the carboxylate form.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Substitution: Formation of substituted lactone derivatives.
科学的研究の応用
Chemistry: Irinotecan lactone impurity is studied to understand the stability and degradation pathways of irinotecan. This knowledge helps in improving the synthesis and storage conditions of the drug .
Biology and Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of irinotecan. It also aids in identifying potential side effects and toxicities associated with the impurity .
Industry: In the pharmaceutical industry, controlling the levels of this compound is crucial for ensuring the safety and efficacy of irinotecan formulations .
類似化合物との比較
SN-38: The active metabolite of irinotecan with higher potency.
Topotecan: Another topoisomerase I inhibitor used in cancer treatment.
Camptothecin: The parent compound from which irinotecan is derived.
Uniqueness: Irinotecan lactone impurity is unique in its formation and presence as a byproduct in irinotecan formulations. Its presence can affect the overall efficacy and safety of the drug, making its control and study important in pharmaceutical development .
特性
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 |
Source


|
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 |
Source


|
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


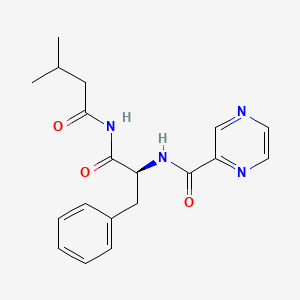

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B601050.png)
